![molecular formula C37H70NO8P B11938130 2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate](/img/structure/B11938130.png)
2-azaniumylethyl (2R)-2,3-bis{[(9Z)-hexadec-9-enoyl]oxy}propyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine: is a phospholipid compound commonly found in biological membranes. It is an aminophospholipid, which means it contains an amino group attached to the phospholipid. This compound plays a crucial role in maintaining the structural integrity and fluidity of cell membranes. It is also involved in various cellular processes such as autophagy, cell division, and protein folding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with palmitoleic acid, followed by the phosphorylation of the resulting diacylglycerol with ethanolamine. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine involves large-scale esterification and phosphorylation processes. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality phospholipids suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The double bonds in the palmitoleic acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated phospholipids.
Substitution: Various substituted phospholipids with modified amino groups.
Wissenschaftliche Forschungsanwendungen
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid behavior and interactions in membranes.
Biology: It plays a role in membrane dynamics, autophagy, and cell signaling pathways.
Medicine: It is used in the development of liposomal drug delivery systems and as a component in lipid-based formulations.
Wirkmechanismus
1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine exerts its effects by integrating into cell membranes and influencing their fluidity and permeability. It interacts with various membrane proteins and lipids, modulating their functions. The compound also plays a role in autophagy by facilitating the formation of autophagosomes, which are essential for the degradation of cellular components .
Vergleich Mit ähnlichen Verbindungen
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine: This compound has saturated fatty acid chains, making it less fluid compared to 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: This compound has unsaturated oleic acid chains, providing different fluidity and packing properties in membranes.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine: This compound has saturated stearic acid chains, resulting in higher melting points and less fluid membranes.
Uniqueness: 1,2-dipalmitoleoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific fatty acid composition, which provides a balance between fluidity and stability in membranes. Its role in autophagy and protein folding also distinguishes it from other phospholipids .
Eigenschaften
Molekularformel |
C37H70NO8P |
|---|---|
Molekulargewicht |
687.9 g/mol |
IUPAC-Name |
2-azaniumylethyl [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C37H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,35H,3-12,17-34,38H2,1-2H3,(H,41,42)/b15-13-,16-14-/t35-/m1/s1 |
InChI-Schlüssel |
PGPMCWZMPPZJML-NAFNZUQFSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


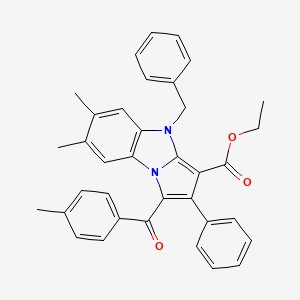
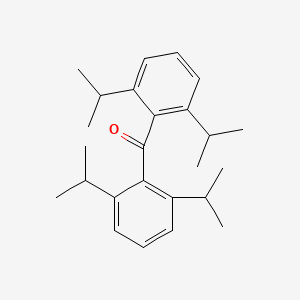

![N-benzo[c]phenanthren-6-ylacetamide](/img/structure/B11938091.png)
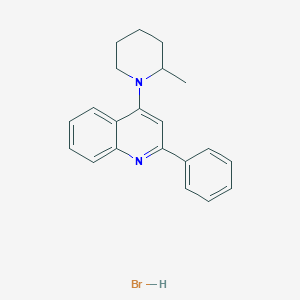
![N-(3-chlorophenyl)-3-[5-(4-chlorophenyl)-2-furyl]propanamide](/img/structure/B11938097.png)


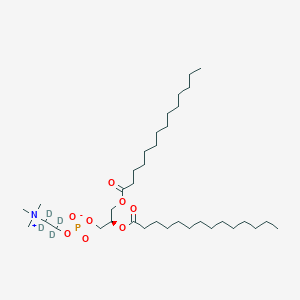
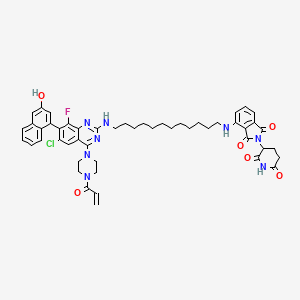
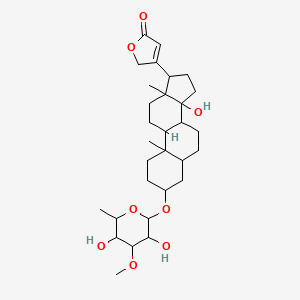

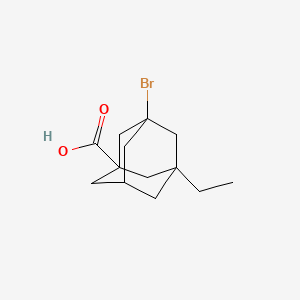
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
